molecular formula C14H20BrNO2 B8147513 N-Boc-N-methyl-3-bromophenethylamine

N-Boc-N-methyl-3-bromophenethylamine

Cat. No.: B8147513
M. Wt: 314.22 g/mol
InChI Key: VWFMKQSNWIWILI-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-3-bromophenethylamine is a chemical compound with the molecular formula C14H20BrNO2. It is a derivative of phenethylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a bromine atom at the third position. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-3-bromophenethylamine typically involves the following steps:

    Protection of the Amino Group: The amino group of phenethylamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) or ethanol.

    Bromination: The protected phenethylamine is then subjected to bromination using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is typically performed at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-3-bromophenethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Formation of substituted phenethylamines.

    Deprotection Reactions: Formation of free amines.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the compound.

Scientific Research Applications

N-Boc-N-methyl-3-bromophenethylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms involving phenethylamine derivatives.

    Medicine: Utilized in the development of new drugs and therapeutic agents targeting various diseases.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-3-bromophenethylamine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with biological targets such as receptors, enzymes, or transporters, influencing various physiological processes.

Comparison with Similar Compounds

N-Boc-N-methyl-3-bromophenethylamine can be compared with other similar compounds, such as:

    N-Boc-3-bromophenethylamine: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and biological activity.

    N-Boc-N-methyl-4-bromophenethylamine: The bromine atom is positioned at the fourth position on the phenyl ring, leading to variations in chemical and biological properties.

    N-Boc-N-methyl-3-chlorophenethylamine: The bromine atom is replaced with a chlorine atom, affecting the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-(3-bromophenyl)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)9-8-11-6-5-7-12(15)10-11/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFMKQSNWIWILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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